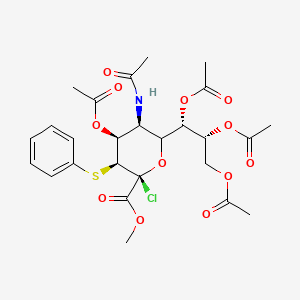

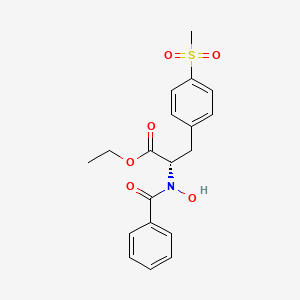

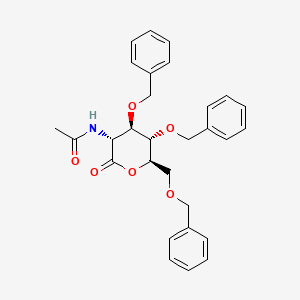

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of glucopyranose derivatives typically involves the introduction of protective groups such as acetyl or phthalimido to modify the reactivity of the hydroxyl groups on the glucose molecule. These modifications allow for targeted chemical reactions to occur at specific sites of the molecule. For instance, N-glycosides are produced using glycosylation reactions where an aglycone is connected to the sugar moiety via a C-N bond at the anomeric carbon, indicating a method that could be applied to synthesize compounds like 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose (Guimarães et al., 2023).

Molecular Structure Analysis

The molecular structure of glucopyranose derivatives, including phthalimido and acetyl-modified versions, can be analyzed using spectroscopic methods like NMR and MS. These techniques provide detailed information on the molecule's framework and the spatial arrangement of its substituents, crucial for understanding its reactivity and interactions with other molecules. The structure of β-glucan, a polysaccharide with β-D-glucopyranosyl residues, offers insight into the potential structural complexity of glucopyranose derivatives (Hu et al., 2015).

科学研究应用

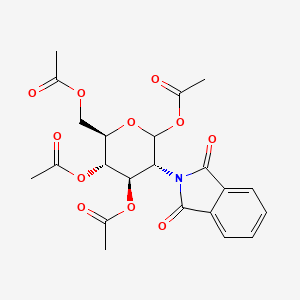

Synthesis and Derivative Formation

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose is an important intermediate in the synthesis of various chemical compounds. For instance, it has been used in the fusion reactions with purine derivatives, leading to the formation of aminonucleosides, showcasing its significance in nucleoside synthesis (Nakazaki et al., 1975). Furthermore, this compound serves as a starting point for creating lactosaminyl donors, highlighting its role in the synthesis of complex oligosaccharides (Ogawa & Nakabayashi, 1981).

Interaction with RNA

The compound, in conjunction with other derivatives, is involved in the selective synthesis of 2-amino-2-deoxy-beta-glycosyl nucleosides. These synthesized compounds have demonstrated the ability to interact with RNA in solution, indicating potential applications in understanding and manipulating RNA structures and functions (Zhang et al., 2003).

Glycosylation and Oligosaccharide Synthesis

This compound is instrumental in glycosylation processes, forming the backbone for synthesizing various oligosaccharides and derivatives. The process involves intricate steps of functionalization and coupling, demonstrating the compound's versatility in synthesizing biologically significant molecules (Ogawa, Nakabayashi, & Sasajima, 1981).

Apoptosis Induction in Leukemia Cells

Interestingly, derivatives of 2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose have shown promising antitumor activities, specifically in inducing apoptosis in B-cell chronic leukemia cells, showcasing its potential therapeutic applications (Myszka et al., 2003).

Synthesis of Protected Oligosaccharides

The compound also finds its use in synthesizing protected oligosaccharides, which are crucial in studying and synthesizing complex carbohydrates. Its derivatives serve as intermediates for preparing N,N-diacetylchitobiose derivatives, signifying its importance in carbohydrate chemistry (Kloosterman, Westerduin, & Boom, 1986).

安全和危害

未来方向

The compound has potential applications in the production of glycopeptide antibiotics1 and as a chemical probe in protein and carbohydrate binding studies2. It also has potential uses in the synthesis of Schiff bases of aromatic aldehydes6, indicating its potential in organic synthesis. Further research could explore these applications and investigate other potential uses of this compound.

属性

IUPAC Name |

[(2R,3S,4R,5R)-3,4,6-triacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO11/c1-10(24)30-9-16-18(31-11(2)25)19(32-12(3)26)17(22(34-16)33-13(4)27)23-20(28)14-7-5-6-8-15(14)21(23)29/h5-8,16-19,22H,9H2,1-4H3/t16-,17-,18-,19-,22?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXJAHFLYZUOPT-SWHXLWHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Deoxy-2-N-phthalimido-1,3,4,6-tetra-O-acetyl-D-glucopyranose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

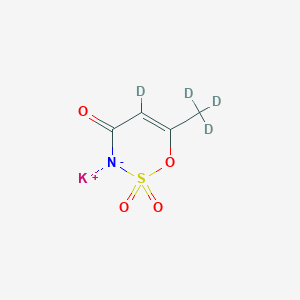

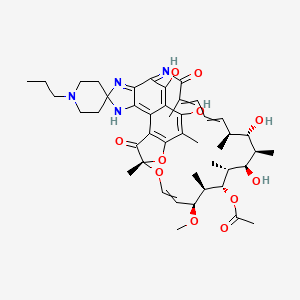

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)

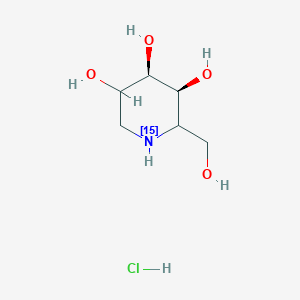

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)